

1-Cyclohexene-1-carboxylic acid molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Cyclohexene-1-carboxylic acid

Cat. No.: B1209419

[Get Quote](#)

An In-depth Technical Guide to **1-Cyclohexene-1-carboxylic Acid**: Molecular Structure, Properties, and Analysis

This technical guide provides a comprehensive overview of **1-cyclohexene-1-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's fundamental structure, physicochemical properties, synthesis, spectroscopic characterization, and known biological roles.

Molecular Structure and Formula

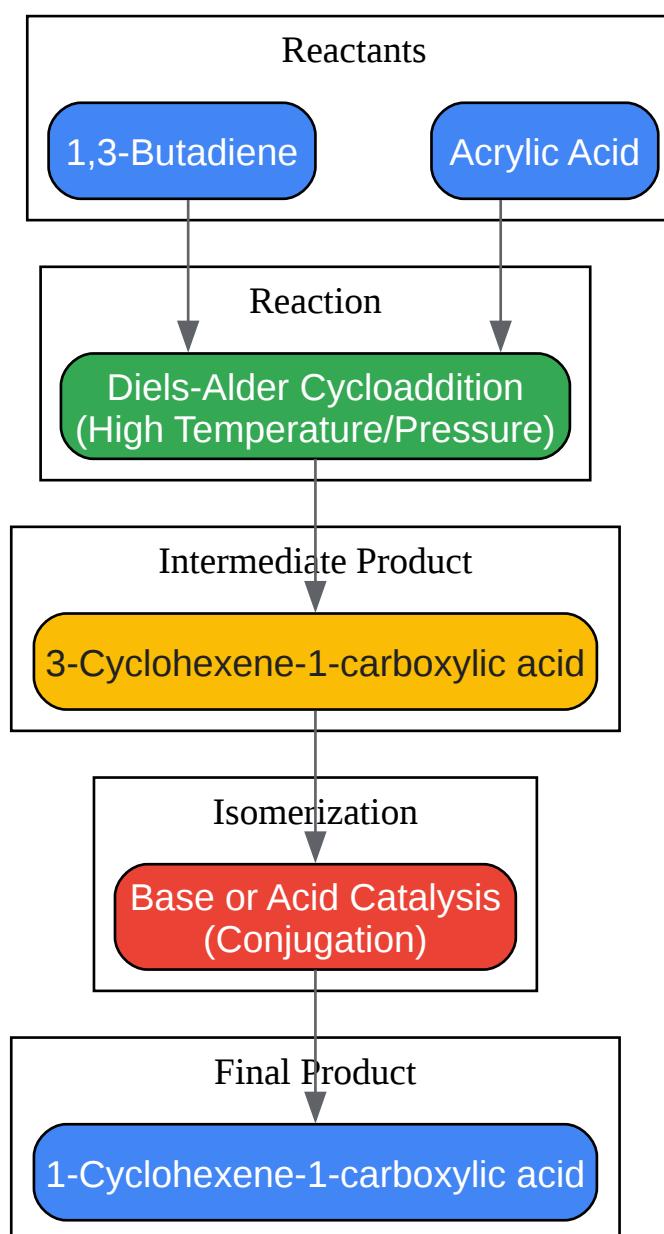
1-Cyclohexene-1-carboxylic acid is an organic compound featuring a six-membered carbon ring with a single double bond (a cyclohexene ring) and a carboxylic acid functional group attached to one of the unsaturated carbons. It is classified as an alpha,beta-unsaturated monocarboxylic acid.[1][2]

The fundamental identifiers and structural details of the molecule are summarized below.

Identifier	Value
IUPAC Name	cyclohexene-1-carboxylic acid [1] [3]
CAS Number	636-82-8 [4] [5] [6]
Chemical Formula	C ₇ H ₁₀ O ₂ [1] [3] [4]
Molecular Weight	126.15 g/mol [4] [5] [7]
SMILES String	OC(=O)C1=CCCCC1 [5] [8]
InChI	1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2,(H,8,9) [3] [5]
InChIKey	NMEZJSUZQOPFE-UHFFFAOYSA-N [3] [5]

The structure consists of a planar carboxyl group attached to the sp² hybridized carbon of the cyclohexene ring. The ring itself adopts a half-chair conformation to minimize steric strain.

Physicochemical Properties

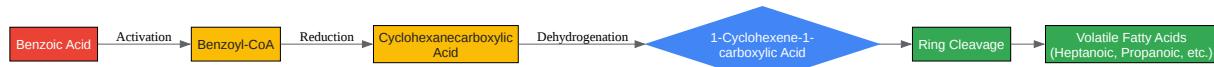

1-Cyclohexene-1-carboxylic acid is a white to light yellow, low-melting crystalline solid at room temperature.[\[2\]](#)[\[5\]](#)[\[9\]](#) Its key physical and chemical properties are compiled from various sources.

Property	Value	Reference(s)
Physical Form	Solid, white to light yellow crystalline	[2] [5] [9]
Melting Point	35-39 °C	[2] [5] [7]
Boiling Point	133-135 °C at 14 mmHg	[2] [5] [7]
Density	1.101 g/mL at 25 °C	[5] [7]
Water Solubility	0.7 g/L at 20 °C	[2] [10]

Synthesis and Biological Role

Synthesis Pathway

A common and effective method for synthesizing cyclohexene-based structures is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.[11][12] For a related isomer, 3-cyclohexene-1-carboxylic acid, the reaction involves 1,3-butadiene (the diene) and acrylic acid (the dienophile).[11] Subsequent isomerization can yield the more thermodynamically stable **1-cyclohexene-1-carboxylic acid**, where the double bond is conjugated with the carboxyl group.



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **1-cyclohexene-1-carboxylic acid**.

Biological Role: Anaerobic Metabolism of Benzoic Acid

1-Cyclohexene-1-carboxylic acid is not typically associated with intracellular signaling pathways in mammals. However, it is a known intermediate in the anaerobic decomposition of benzoic acid by methanogenic consortia of bacteria.[2][3][5][13] In this metabolic pathway, benzoic acid is first reduced to cyclohexanecarboxylic acid, which is then dearomatized. **1-Cyclohexene-1-carboxylic acid** has been identified as a key intermediate in this process before the cyclohexene ring is cleaved to form various volatile fatty acids.[3][5]

[Click to download full resolution via product page](#)

Metabolic pathway of benzoic acid showing the role of the target molecule.

Spectroscopic Characterization

The structure of **1-cyclohexene-1-carboxylic acid** can be confirmed using various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Vinyl H	~7.0-7.2	Broad Singlet	1H	=C-H
Allylic H	~2.2-2.4	Multiplet	4H	-CH ₂ -C=
Aliphatic H	~1.6-1.8	Multiplet	4H	-CH ₂ -CH ₂ -
Carboxyl H	>12.0	Broad Singlet	1H	-COOH

¹³ C NMR	Chemical Shift (δ , ppm)	Assignment
Carboxyl C	~173	C=O
Quaternary C	~138	C-COOH
Vinyl C	~130	=C-H
Allylic C	~25, ~28	CH ₂ -C=
Aliphatic C	~21, ~22	CH ₂ -CH ₂

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the distinct absorptions of the carboxylic acid and the alkene functional groups.[14][15]

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3300-2500	Strong, Very Broad	O-H Stretch	Carboxylic Acid
3100-3000	Medium	=C-H Stretch	Alkene
3000-2850	Medium	C-H Stretch	Alkane
1760-1690	Strong, Sharp	C=O Stretch	α,β -Unsaturated Carboxylic Acid
1650-1600	Medium	C=C Stretch	Alkene
1320-1210	Strong	C-O Stretch	Carboxylic Acid
950-910	Medium, Broad	O-H Bend (out-of- plane)	Carboxylic Acid

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.

m/z Value	Interpretation
126	$[M]^+$, Molecular Ion
111	$[M-CH_3]^+$
97	$[M-C_2H_5]^+$ or $[M-CHO]^+$
81	$[M-COOH]^+$, Loss of carboxyl group
79	Cyclohexadienyl cation

Note: Fragmentation patterns are predicted based on the structure. The base peak may vary. Data is available on the NIST WebBook.[\[16\]](#)[\[17\]](#)

Experimental Protocols

Synthesis: Diels-Alder and Isomerization

Objective: To synthesize **1-cyclohexene-1-carboxylic acid** from 1,3-butadiene and acrylic acid.

Materials:

- 1,3-butadiene, condensed
- Acrylic acid, inhibitor-free
- Toluene or Xylene
- Catalytic amount of a strong base (e.g., Sodium ethoxide) or acid (e.g., p-Toluenesulfonic acid) for isomerization
- High-pressure reaction vessel
- Standard glassware for extraction and distillation

Procedure:

- Cycloaddition: In a high-pressure reactor, charge acrylic acid and the chosen solvent (e.g., toluene). Cool the reactor to a low temperature (e.g., -78 °C) and add condensed 1,3-butadiene.
- Seal the reactor and allow it to warm to room temperature before heating to approximately 150-200 °C for several hours.
- Monitor the reaction progress via GC-MS or TLC until the consumption of reactants is complete. The primary product at this stage is 3-cyclohexene-1-carboxylic acid.[11]
- Isomerization: Cool the reaction mixture. Add a catalytic amount of a base or acid to the crude product solution.
- Heat the mixture to reflux and monitor the isomerization by GC-MS or NMR until **1-cyclohexene-1-carboxylic acid** is the major component.[11]
- Purification: After cooling, neutralize the catalyst if necessary. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane/ethyl acetate.

Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

- Prepare a sample by dissolving 5-10 mg of purified **1-cyclohexene-1-carboxylic acid** in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer.
- Process the data (Fourier transform, phase correction, and baseline correction).
- Integrate the proton signals and assign peaks based on their chemical shifts, multiplicities, and coupling constants.

FT-IR Spectroscopy (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.[18]
- Place the mixture into a pellet-pressing die and apply pressure (e.g., 8-10 tons) for several minutes to form a transparent or translucent disc.
- Place the KBr disc in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm^{-1} .[18]

Mass Spectrometry (Electron Ionization):

- Prepare a dilute solution of the sample (~10-100 $\mu\text{g/mL}$) in a volatile organic solvent such as methanol or acetonitrile.[19]
- Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a GC inlet for GC-MS analysis.
- Acquire the mass spectrum using standard EI conditions (e.g., 70 eV ionization energy).
- Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. [20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Cyclohexene-1-carboxylic acid | C₇H₁₀O₂ | CID 69470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Cyclohexene-1-carboxylic acid | 636-82-8 [chemicalbook.com]
- 3. The anaerobic decomposition of benzoic acid during methane fermentation | Semantic Scholar [semanticscholar.org]
- 4. The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anaerobic decomposition of benzoic acid during methane fermentation. IV. Dearomatization of the ring and volatile fatty acids formed on ring rupture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Cyclohexene-1-carboxylic acid [webbook.nist.gov]
- 7. 1-Cyclohexene-1-carboxylic acid 97 636-82-8 [sigmaaldrich.com]
- 8. Hydroxy-1-cyclohexene-1-carboxylic acid | C7H10O3 | CID 54725084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 1-Cyclohexene-1-carboxylic Acid|636-82-8 [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Anaerobic decomposition of benzoic acid during methane fermentation: Specific activity of fatty acid intermediates and position of radioactive label (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 16. 1-Cyclohexene-1-carboxylic acid [webbook.nist.gov]
- 17. 1-Cyclohexene-1-carboxylic acid [webbook.nist.gov]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [1-Cyclohexene-1-carboxylic acid molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1209419#1-cyclohexene-1-carboxylic-acid-molecular-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com